molecular formula C15H14N6O4 B2698342 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1903243-14-0

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2698342
CAS No.: 1903243-14-0
M. Wt: 342.315
InChI Key: IQZPVIDNWAIMFW-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H14N6O4 and its molecular weight is 342.315. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4/c22-12(8-21-14(23)2-1-5-17-21)16-7-13-18-15(20-25-13)10-6-11(24-19-10)9-3-4-9/h1-2,5-6,9H,3-4,7-8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZPVIDNWAIMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC15H16N4O3
Molecular Weight284.32 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the isoxazole and oxadiazole moieties suggests potential inhibition of key enzymes involved in inflammatory processes and cancer progression. Specifically, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammation and tumorigenesis .

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human ovarian and breast cancer cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A2780 (Ovarian Cancer)10.5
MCF-7 (Breast Cancer)12.3
A2780/RCIS (Cisplatin Resistant Ovarian Cancer)15.0

Anti-inflammatory Activity

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Similar oxadiazole derivatives have been investigated in models of inflammation, showing efficacy in reducing edema and inflammatory markers .

Table 2: Anti-inflammatory Efficacy in Animal Models

ModelDose (mg/kg)Inhibition (%)
Carrageenan-induced edema2065
Mycobacterium footpad edema1070

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several analogs of isoxazole derivatives and tested their cytotoxicity against multiple cancer cell lines. Among these, the compound this compound was noted for its ability to induce G2/M phase arrest in cancer cells, suggesting a mechanism involving tubulin inhibition .
  • Anti-inflammatory Research : In a separate investigation focusing on inflammatory diseases, the compound was evaluated for its effects on cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound compared to controls .

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